Octyl docosanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

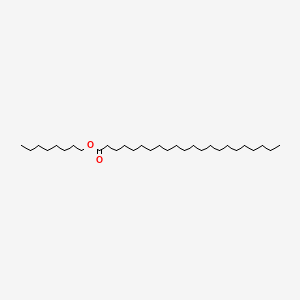

2D Structure

Properties

CAS No. |

5979-98-6 |

|---|---|

Molecular Formula |

C30H60O2 |

Molecular Weight |

452.8 g/mol |

IUPAC Name |

octyl docosanoate |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30(31)32-29-27-25-10-8-6-4-2/h3-29H2,1-2H3 |

InChI Key |

MWSXIWIELAIOBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC |

Origin of Product |

United States |

Overview of Academic Research on Octyl Docosanoate

Contextualization within Long-Chain Ester and Oleochemical Science

Octyl docosanoate is classified as a long-chain ester, specifically a wax ester, which is an ester of a fatty acid and a fatty alcohol. hmdb.caebi.ac.uk This places it within the domain of oleochemical science, a field that focuses on the chemistry of oils and fats from natural sources and their derivatives. researchgate.netfrontiersin.org Oleochemistry provides a sustainable alternative to traditional petrochemicals, utilizing renewable bio-based feedstocks. frontiersin.org

Long-chain esters like this compound are characterized by their significant hydrocarbon chains, which impart lipophilic (fat-loving) properties. ontosight.ai This structure is fundamental to its function in various applications. The long alkyl chain contributes to its role as an emollient, providing a smoothing and softening effect, a key characteristic valued in the cosmetics and personal care industries. ontosight.aiatamanchemicals.comfortunebusinessinsights.com The principles of oleochemistry are central to understanding the synthesis and application of such compounds, which are derived from the chemical modification of vegetable oils and animal fats. researchgate.netresearchgate.net

Historical Trajectories in Chemical Research Pertaining to Docosanoates

Historical research involves the systematic collection and interpretation of data about past events to understand their influence on the present. voicedocs.comuccs.edulibguides.com The study of docosanoates—esters of docosanoic acid (also known as behenic acid)—is rooted in the broader history of oleochemical research, which began to grow into a major technological area in the mid-20th century. atamanchemicals.comresearchgate.net

Docosanoic acid itself is a very long-chain saturated fatty acid (VLCFA) with 22 carbon atoms, found naturally in some plant oils. atamanchemicals.com Its derivatives, including esters, have been subjects of study for their utility in various industries. While many n-octyl esters of alkanoic acids were only recently identified as naturally occurring compounds, research indicates that this compound was a known compound prior to these discoveries. researchgate.netresearchgate.net This suggests a longer history of scientific awareness and characterization compared to other similar esters. The historical development of its use is tied to the increasing demand for biodegradable and sustainably sourced chemicals in consumer and industrial products. researchgate.netsphericalinsights.com

Contemporary Significance and Interdisciplinary Research Imperatives

In the contemporary scientific landscape, this compound holds significance across multiple disciplines, primarily for its physicochemical properties.

Key Research and Application Areas:

Cosmetics and Personal Care: It is widely used as an emollient and moisturizing agent in products like skin creams, lotions, and hair conditioners, where it enhances texture and feel. ontosight.aiatamanchemicals.comfortunebusinessinsights.com

Pharmaceuticals: It can function as an excipient in topical pharmaceutical formulations, helping to improve the texture and application of the product. ontosight.aiontosight.ai

Industrial Applications: Its long-chain structure makes it suitable for use as a lubricant and in the manufacturing of plastics and other materials. ontosight.ai

Environmental Science: Recent interdisciplinary research has explored the role of this compound in aquatic ecosystems. Studies have identified it as a potential allelochemical—a compound released by an organism that influences another—in the context of interactions between invasive macrophytes and cyanobacteria. academie-sciences.fracademie-sciences.fr This opens up avenues for research in chemical ecology and environmental management.

Analytical Chemistry: this compound was previously investigated as a potential marker for urban wastewater pollution. researchgate.netresearchgate.net However, subsequent research demonstrated that it and other n-octyl esters occur naturally in abundance, challenging their validity as anthropogenic markers and highlighting the need for careful differentiation between natural and contaminant sources in environmental analysis. researchgate.netresearchgate.net

The ongoing research into this compound underscores its versatility and the expanding scope of its relevance, from established industrial uses to novel ecological roles.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C30H60O2 ontosight.ai |

| Appearance | Wax-like solid (based on similar long-chain esters) chemicalbook.com |

| Solubility | Insoluble in water; soluble in alcohol and ether (based on similar long-chain esters) chemicalbook.com |

| Nature | Lipophilic ontosight.ai |

Table 2: Summary of Applications for this compound

| Industry | Application | Function |

|---|---|---|

| Cosmetics | Moisturizers, creams, lotions ontosight.ai | Emollient, Moisturizer ontosight.ai |

| Pharmaceuticals | Topical formulations ontosight.ai | Excipient ontosight.aiontosight.ai |

| Industrial | Lubricants, plastics ontosight.ai | Lubricant ontosight.ai |

| Environmental Research | Allelopathy studies academie-sciences.fracademie-sciences.fr | Allelochemical academie-sciences.fracademie-sciences.fr |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Docosanoic acid (Behenic acid) |

Advanced Synthesis and Production Methodologies for Octyl Docosanoate

Biocatalytic Synthesis Approaches

Enzymatic Esterification Mechanisms and Kinetics

The synthesis of long-chain wax esters, such as octyl docosanoate, through enzymatic routes represents a significant advancement over traditional chemical catalysis. This green chemistry approach utilizes biocatalysts, primarily lipases, to achieve high selectivity and yield under mild operating conditions, minimizing energy consumption and the formation of undesirable by-products.

The enzymatic synthesis of this compound is an esterification reaction between a long-chain fatty acid, docosanoic acid (also known as behenic acid), and a medium-chain alcohol, 1-octanol (B28484). The reaction is catalyzed by a lipase (B570770) and produces this compound and water as a by-product.

Reaction: Docosanoic Acid (C₂₂H₄₄O₂) + 1-Octanol (C₈H₁₈O) ⇌ this compound (C₃₀H₆₀O₂) + Water (H₂O)

This reaction is reversible, and its equilibrium is governed by the concentration of reactants and products. Lipases, such as those derived from Candida antarctica (specifically Lipase B, often immobilized as Novozym 435) and Rhizomucor miehei, are highly effective catalysts for this transformation. The mechanism typically follows a Ping-Pong Bi-Bi kinetic model. In this model, the lipase first reacts with the docosanoic acid to form a covalent acyl-enzyme intermediate, releasing the first product (water). Subsequently, the 1-octanol binds to the acyl-enzyme complex, leading to a nucleophilic attack that forms the final ester, this compound, and regenerates the free enzyme. The use of a non-polar organic solvent or a solvent-free system is often preferred to shift the reaction equilibrium towards ester synthesis by minimizing the thermodynamic activity of water.

The table below illustrates the impact of key reaction parameters on the conversion efficiency in a typical batch synthesis process.

| Parameter | Condition | Observed Molar Conversion (%) | Rationale |

|---|---|---|---|

| Temperature | 40 °C | 75% | Sub-optimal temperature, lower kinetic energy. |

| Temperature | 60 °C | 95% | Optimal temperature for lipase activity and substrate solubility. |

| Temperature | 80 °C | 60% | Enzyme denaturation begins, leading to loss of activity. |

| Enzyme Load | 5% (w/w of substrates) | 88% | Sufficient catalyst for high conversion. |

| Enzyme Load | 10% (w/w of substrates) | 96% | Increased catalyst sites accelerate the reaction towards equilibrium. |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 | 94% | Stoichiometrically balanced for high yield. |

| Substrate Molar Ratio (Acid:Alcohol) | 1:2 | 91% | Excess alcohol can sometimes cause enzyme inhibition. |

The efficiency of lipase-catalyzed synthesis is highly dependent on the enzyme's intrinsic substrate specificity. Lipases exhibit varying affinities for fatty acids and alcohols of different chain lengths. For the synthesis of this compound, an ideal lipase would demonstrate high activity towards the C22 fatty acid (docosanoic acid) and the C8 alcohol (1-octanol). Lipases like Candida antarctica Lipase B (CALB) are known for their broad substrate scope but show excellent performance with long-chain acids and short-to-medium chain alcohols. The structural basis for this specificity lies in the geometry of the enzyme's active site, particularly the size and hydrophobicity of the substrate-binding tunnel.

To further enhance catalytic performance, enzyme engineering techniques such as site-directed mutagenesis and directed evolution are employed. These strategies aim to modify the amino acid sequence of the lipase to:

Increase Catalytic Efficiency (kcat/Km): By altering residues near the active site to improve substrate binding (lower Km) or accelerate the catalytic step (higher kcat).

Enhance Thermostability: By introducing mutations that strengthen the protein's structure, allowing the reaction to be run at higher temperatures for faster kinetics.

Modify Substrate Specificity: By redesigning the binding pocket to better accommodate the long C22 acyl chain and the C8 alkyl chain, thereby increasing the reaction rate and final yield specifically for this compound.

The following table compares hypothetical kinetic parameters for a wild-type lipase versus an engineered variant optimized for this compound production.

| Parameter | Wild-Type Lipase | Engineered Lipase | Improvement |

|---|---|---|---|

| Km (Docosanoic Acid) | 45 mM | 20 mM | Higher affinity for the fatty acid substrate. |

| Km (1-Octanol) | 60 mM | 35 mM | Higher affinity for the alcohol substrate. |

| Vmax (μmol/min/mg) | 150 | 350 | Increased maximum reaction velocity. |

| Optimal Temperature | 60 °C | 70 °C | Enhanced thermostability allows for higher reaction rates. |

| Final Yield (24h) | 92% | >98% | Achieves higher conversion in the same timeframe. |

Bioreactor Design and Process Optimization for Enzymatic Production

Scaling up the enzymatic synthesis of this compound from the laboratory bench to industrial production requires sophisticated bioreactor design and rigorous process optimization. The primary goal is to maximize productivity, ensure enzyme stability and reusability, and facilitate efficient product recovery.

Bioreactor Configurations:

Stirred-Tank Reactor (STR): Suitable for both free and immobilized enzymes. For immobilized enzymes, mechanical stress from the impeller can be a concern, potentially leading to catalyst attrition.

Packed-Bed Reactor (PBR): This design is highly favored for continuous production using immobilized enzymes. The lipase is packed into a column, and the substrate mixture is continuously pumped through it. PBRs offer high volumetric productivity, minimize enzyme damage, and simplify downstream processing as the catalyst is retained within the reactor.

Process Optimization Strategies: A critical aspect of process design is the removal of the water by-product to drive the reaction equilibrium towards completion. Several in-situ water removal techniques are employed:

Vacuum Application: Lowering the pressure in the reactor headspace facilitates the evaporation of water.

Molecular Sieves: Adding porous adsorbents that selectively trap water molecules from the reaction medium.

Gas Stripping: Bubbling a dry, inert gas (e.g., nitrogen) through the reactor to carry away water vapor.

Optimization of the entire process involves a multi-parameter approach, as summarized in the table below.

| Parameter | Optimization Goal | Method / Condition | Impact on Yield/Productivity |

|---|---|---|---|

| Enzyme State | Maximize reusability and stability | Immobilization on macroporous resin | Allows for continuous operation for hundreds of hours with minimal activity loss. |

| Solvent System | Maximize substrate solubility and shift equilibrium | Solvent-free system or use of non-polar solvent (e.g., heptane) | Increases reaction rate and pushes conversion past 98%. |

| Water Removal | Overcome equilibrium limitation | Continuous vacuum or nitrogen stripping | Essential for achieving near-quantitative conversion (>99%). |

| Flow Rate (in PBR) | Balance conversion and throughput | Optimize residence time | Lower flow rate increases conversion per pass; higher flow rate increases overall productivity. |

| Temperature | Maximize reaction rate without denaturation | Maintain at enzyme's thermal optimum (e.g., 65 °C) | Crucial for achieving economically viable production rates. |

Isolation and Elucidation from Natural Biota

This compound is not only a product of synthetic chemistry but also occurs naturally as a phytochemical in various plant species. Its isolation from these natural sources and subsequent structural confirmation involves a combination of extraction and advanced analytical techniques.

This compound has been identified as a constituent in the extracts of several plants. For instance, it has been reported in the seed oil of Citrullus colocynthis and the gum resin of Ferula gummosa. The process of confirming its identity within a complex plant matrix relies on a suite of spectroscopic and chromatographic methods.

After initial extraction and purification, the isolated compound is subjected to structural elucidation:

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (452.8 g/mol ). Key fragmentation patterns would include ions corresponding to the loss of the octyloxy group and characteristic cleavages along the aliphatic chains, helping to confirm the structure of both the acid and alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum provides definitive proof. It would show a characteristic triplet at ~4.05 ppm corresponding to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-), a triplet at ~2.28 ppm for the two protons on the carbon alpha to the carbonyl group (-CH₂-C=O), a large multiplet at ~1.25 ppm for the numerous methylene (B1212753) (-CH₂-) protons in both long chains, and terminal methyl (-CH₃) group triplets at ~0.88 ppm.

¹³C NMR: The carbon spectrum would show a distinct carbonyl carbon signal at ~174 ppm, signals for the carbons adjacent to the oxygen at ~65 ppm (-O-CH₂) and ~34 ppm (-CH₂-C=O), and a series of signals between ~22-32 ppm for the aliphatic carbons.

The isolation of this compound from plant material is a multi-step process designed to separate this non-polar wax ester from a multitude of other phytochemicals like triglycerides, sterols, and pigments.

A generalized protocol involves:

Preparation: The plant material (e.g., seeds, roots, or gum) is dried and ground to a fine powder to increase the surface area for extraction.

Extraction: The powdered material is subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) or a medium-polarity solvent like chloroform (B151607) or ethyl acetate. This is often performed using a Soxhlet apparatus for exhaustive extraction or through maceration (soaking) for simpler setups.

Purification: The resulting crude extract is a complex mixture. Purification is achieved primarily through chromatographic techniques.

Column Chromatography: The crude extract is loaded onto a silica (B1680970) gel column. A solvent gradient, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing in polarity (e.g., by adding ethyl acetate), is used to elute the compounds. As a non-polar wax ester, this compound will elute in the early, low-polarity fractions.

Thin-Layer Chromatography (TLC): TLC is used to monitor the column separation, identifying which fractions contain the target compound by comparing their retention factor (Rf) to that of a standard.

Final Polish: Fractions containing the compound of interest may be combined and re-chromatographed or subjected to preparative High-Performance Liquid Chromatography (HPLC) to achieve >99% purity.

The table below outlines a typical workflow for this process.

| Step | Technique | Solvent/Mobile Phase | Purpose and Outcome |

|---|---|---|---|

| 1. Extraction | Soxhlet Extraction | n-Hexane | Yields a crude lipid extract containing wax esters, fats, and other non-polar compounds. |

| 2. Primary Fractionation | Silica Gel Column Chromatography | Hexane -> Hexane/Ethyl Acetate Gradient | Separates compounds by polarity. This compound elutes in low-polarity fractions (e.g., 98:2 Hexane:EtOAc). |

| 3. Monitoring | Thin-Layer Chromatography (TLC) | 95:5 Hexane:Ethyl Acetate | Identifies fractions containing the target compound by comparing Rf values. |

| 4. Final Purification | Preparative HPLC | Isocratic non-polar system (e.g., Heptane) | Achieves high purity (>99%) of the isolated this compound for structural analysis. |

| 5. Structure Elucidation | NMR and MS | N/A | Confirms the molecular structure and identity of the isolated compound. |

Cutting Edge Analytical and Spectroscopic Characterization in Octyl Docosanoate Research

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of octyl docosanoate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for the structural elucidation of molecules like this compound. researchgate.netbhu.ac.in By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For long-chain esters, ¹H and ¹³C NMR are particularly informative. youtube.com

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in the octyl and docosanoyl chains are observed. The terminal methyl protons (CH₃) of both the fatty acid and alcohol moieties typically appear as a triplet at the most upfield region, around 0.9 ppm. youtube.com The long chains of methylene (B1212753) groups (-(CH₂)n-) produce a large, overlapping signal around 1.2-1.4 ppm. youtube.com Protons on the carbon adjacent to the ester's carbonyl group (α-CH₂) are deshielded and appear as a triplet around 2.2 ppm. youtube.com Similarly, the protons on the carbon attached to the ester oxygen (α'-CH₂) are also shifted downfield, appearing as a triplet around 4.1 ppm. libretexts.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ester group is highly deshielded and resonates at approximately 174 ppm. chemguide.co.uk The carbon atom of the ester linkage attached to the oxygen (C-O) appears around 65 ppm. The carbons of the long alkyl chains produce a series of signals in the 20-35 ppm range, while the terminal methyl carbons are found at about 14 ppm. youtube.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, confirming the complete structural assignment of this compound. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~174 |

| Methylene (α to C=O) | ~2.2 (triplet) | ~34 |

| Methylene (β to C=O) | ~1.6 | ~25 |

| Methylene Chain (-(CH₂)₁₈-) | ~1.2-1.4 | ~29-30 |

| Methylene (ω-1 of acid) | ~1.3 | ~32 |

| Methyl (ω of acid) | ~0.9 (triplet) | ~14 |

| Methylene (α' to O-C=O) | ~4.1 (triplet) | ~65 |

| Methylene (β' to O-C=O) | ~1.7 | ~29 |

| Methylene Chain (-(CH₂)₅-) | ~1.2-1.4 | ~26-29 |

| Methylene (ω-1 of alcohol) | ~1.3 | ~32 |

| Methyl (ω of alcohol) | ~0.9 (triplet) | ~14 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and exact mass of this compound. spectroscopyonline.comnih.gov When coupled with techniques like electrospray ionization (ESI), it allows for the accurate mass measurement of the molecular ion, often as a protonated molecule [M+H]⁺ or an adduct with ions like ammonium (B1175870) [M+NH₄]⁺. spectroscopyonline.comnih.gov

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. nih.gov For wax esters like this compound, a common fragmentation pattern involves the cleavage of the ester bond. nih.gov This can result in the formation of a protonated fatty acid ion, [RCOOH₂]⁺, which would be docosanoic acid in this case. nih.govarvojournals.org Other characteristic fragments can arise from the loss of the alcohol moiety or from cleavages along the alkyl chains. nih.gov The specific fragmentation pattern helps to confirm the identities and chain lengths of both the fatty acid and fatty alcohol components. spectroscopyonline.comnih.gov

Table 2: Key Ions in the Mass Spectrum of this compound

| Ion | Description | Approximate m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 483.477 |

| [M+NH₄]⁺ | Ammonium adduct | 500.504 |

| [Docosanoic Acid + H]⁺ | Protonated fatty acid fragment | 341.342 |

| [Octanol fragment] | Fragment corresponding to the alcohol moiety | Varies based on mechanism |

Note: The exact m/z values are calculated based on the elemental composition C₃₀H₆₀O₂.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification. americanpharmaceuticalreview.comedinst.commuseunacional.cat

In the FT-IR spectrum of this compound, the most prominent absorption band is the C=O stretching vibration of the ester group, which appears strongly around 1740 cm⁻¹. The C-O stretching vibrations of the ester linkage are visible in the 1250-1150 cm⁻¹ region. Strong bands corresponding to the C-H stretching of the long methylene chains are observed in the 2920-2850 cm⁻¹ range. C-H bending vibrations appear around 1470-1460 cm⁻¹ and 720 cm⁻¹. scifiniti.com

Raman spectroscopy provides similar but distinct information. edinst.comlongdom.org While the C=O stretch is also visible, it is typically weaker than in the IR spectrum. The long alkyl chains, however, produce strong and well-defined C-H stretching and bending modes, making Raman spectroscopy particularly useful for studying the conformational order of long-chain lipids. renishaw.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2920-2850 (Strong) | 2920-2850 (Strong) |

| C=O Stretch (Ester) | ~1740 (Strong) | ~1740 (Weak-Medium) |

| C-H Bend (Methylene) | ~1470-1460 | ~1470-1460 |

| C-O Stretch (Ester) | 1250-1150 | - |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. scioninstruments.comthermofisher.com In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. thermofisher.com Due to its high molecular weight, analysis of this compound requires high temperatures. nih.gov

The retention time of this compound in the GC column is a key identifier. After separation, the compound enters the mass spectrometer, which provides mass data for definitive identification and quantification. scioninstruments.com GC-MS is highly effective for assessing the purity of this compound samples by detecting and identifying any volatile impurities. medistri.swiss It can also be used to determine the fatty acid and fatty alcohol composition of a sample after a derivatization step. rjptonline.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of compounds that are not sufficiently volatile for GC, or for analyses that require non-destructive separation. openaccessjournals.com For long-chain esters like this compound, reversed-phase HPLC is commonly employed. researchgate.net In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase. researchgate.net

This compound, being highly nonpolar, is strongly retained on the column and elutes at a late retention time. researchgate.net HPLC can be used for quantitative analysis, often with detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as wax esters lack a strong UV chromophore. sielc.com HPLC is also a valuable technique for the preparative purification of this compound, allowing for the isolation of the pure compound from synthetic reaction mixtures or natural extracts. gerli.com Coupling HPLC with mass spectrometry (HPLC-MS) combines the separation power of HPLC with the identification capabilities of MS, providing a robust method for analyzing this compound in complex samples. spectroscopyonline.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Docosanoic acid |

| Octanol (B41247) |

| Benzophenone-3 |

| Octyl methoxycinnamate |

| Octyl salicylate |

| Oxybenzone |

| Titanium dioxide |

| Zinc oxide |

| Di-n-butyl phthalate (B1215562) |

| 2-ethylhexyl esters |

| Stearyl oleate |

| Stearyl stearate |

| Arachidyl oleate |

| Arachidyl stearate |

| Behenyl oleate |

| Behenyl stearate |

| Lignoceryl lignocerate |

| Behenyl behenate |

| Stearyl linoleate |

| Methyl heptadecanoate |

| Methyl 11-methyl-dodecanoate |

| Methyl 12-methyl-tetradecanoate |

| Octylphosphonic acid |

| Hexadecane, 2,6,10,14-tetramethyl |

| Octadecane, 3-methyl |

| Heptadecane, 9-octyl |

| Tricosane, 2-methyl |

| Octadecanoic acid |

| L-Ascorbic acid |

| Riboflavin |

| 1,2-Benzenedicarboxylic acid |

| 2-(5-Thiophen-2-yl-1H-pyrazol-3-yl)-phenol |

| p-Bromofluorobenzene |

| 1,2-Dichlorobenzene-d4 |

| Acenaphthene-d10 |

| 2-n-alkylamino-naphthalene-1,4-diones |

| Stearic acid |

| Stearyl alcohol |

| Oleic acid |

| Cholesterol |

| Methyl docosanoate |

| Octyl-Z-10-undecenoate |

Advanced Techniques for Complex Mixture Analysis and Metabolomics Profiling

The detection and quantification of this compound in intricate biological and environmental samples necessitate the use of sophisticated analytical methodologies. Due to its presence in complex matrices—such as biological tissues, plant extracts, and environmental sediments—its analysis is often challenging. Advanced chromatographic and spectroscopic techniques are indispensable for achieving the required selectivity and sensitivity.

Analysis in Complex Mixtures

The analysis of this compound within complex mixtures, such as environmental biota and sediments, often employs a combination of advanced sample preparation and high-resolution chromatographic techniques. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone method for identifying and quantifying this compound and other related long-chain esters. researchgate.nettubitak.gov.tr

Research focused on wastewater markers in estuarine environments has detailed robust methods for analyzing n-octyl esters, including this compound. researchgate.net These methods often involve an initial extraction step to isolate the compounds from the solid or semi-solid matrix. Techniques like ultrasonic solvent extraction (USE) and solid-phase microextraction (SPME), particularly in headspace mode (HS-SPME), have proven effective for extracting these esters from complex samples like sediments. researchgate.net Following extraction, the sample is introduced into a GC-MS system for separation and detection.

The gas chromatograph separates individual compounds based on their volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Table 1: Representative GC-MS Parameters for Long-Chain Ester Analysis This table is an interactive representation of typical settings used in the analysis of compounds similar to this compound, based on established research methodologies. nih.govturkjps.org

| Parameter | Typical Setting |

|---|---|

| Chromatography System | Agilent GC-MS System (e.g., 5975, 6890N) |

| Column | Agilent Innowax FSC (or similar capillary column), 60 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, flow rate ~0.8-1.0 mL/min |

| Oven Temperature Program | Initial 60°C (hold 10 min), ramp at 4°C/min to 220°C (hold 10 min), ramp at 1°C/min to 240°C |

| Injector Temperature | 250°C |

| Split Ratio | 40:1 |

| MS Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35 to 450 m/z |

Metabolomics Profiling

Metabolomics represents a powerful approach to comprehensively analyze the complete set of small molecules (the metabolome) within a biological sample. frontiersin.orgals-journal.com This untargeted or targeted screening provides a functional readout of the physiological state of an organism. In the context of this compound research, metabolomics can reveal its presence and role in various biological systems.

Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (ToF), is a predominant technique in metabolomics. academie-sciences.fracademie-sciences.fr This method, often abbreviated as UPLC-HRMS/MS, offers high sensitivity and the ability to accurately determine the mass of unknown compounds, facilitating their identification. academie-sciences.fr

In one study investigating the allelopathic interactions in aquatic ecosystems, extracts from the macrophyte Lagarosiphon major were analyzed using a UPLC-ToF system. academie-sciences.fracademie-sciences.fr This untargeted metabolomic profiling successfully identified this compound as one of the constituents of the plant's lipophilic fraction. academie-sciences.fr Such studies are crucial for understanding the biochemical interactions between organisms and identifying bioactive compounds. academie-sciences.fr The process involves extracting metabolites, separating them via UPLC, and then analyzing them with HRMS to obtain precise mass data, which is then compared against databases for compound identification.

Table 2: UPLC-HRMS/MS Data for Metabolomics Analysis This interactive table illustrates the type of data generated in a metabolomics study leading to the identification of compounds like this compound. The parameters are based on methodologies used in relevant research. academie-sciences.fracademie-sciences.fr

| Analytical Parameter | Description |

|---|---|

| Instrumentation | UPLC-ToF-MS (e.g., Waters Xevo G2-S ToF) |

| Chromatography Column | HSS-T3 column (e.g., 150 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with two solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) for lipophilic fraction analysis |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Data Acquisition | Mass spectra are collected over a specific m/z range in both positive and negative ionization modes. |

| Compound Identification | Features are identified by matching accurate mass and retention time to chemical databases and standards. This compound would be identified by its specific mass-to-charge ratio. |

These advanced analytical workflows are critical for moving beyond simple detection to understanding the broader biological or environmental significance of this compound.

Fundamental Chemical and Physical Research of Octyl Docosanoate Systems

Interfacial Phenomena and Supramolecular Assembly Research

The amphiphilic nature of octyl docosanoate, arising from its long hydrophobic alkyl chains and the polar ester group, dictates its behavior at interfaces. This has led to research into its self-assembly into organized structures like monolayers and bilayers.

While specific studies focusing exclusively on this compound monolayers are not extensively documented, the behavior of analogous long-chain fatty acids and esters at air-water and oil-water interfaces provides significant insights. Long-chain fatty acids are known to form self-assembled monolayers at the sea surface microlayer and can be transferred to sea spray aerosols. nih.gov These monolayers, characterized by tight hexagonal packing, exhibit crystalline-like properties, including high melting points and low fluidity, rendering them nearly impermeable to water. nih.gov

The formation of monolayers at the air-water interface is a well-established model for studying the properties of lipid bilayers, which are fundamental components of cell membranes. researchgate.net The study of mixed monolayers has also gained attention as they more accurately represent the complexity of natural systems like the sea surface microlayer. mdpi.com Research on similar long-chain esters, such as docosyl trifluoroethyl ether, has shown the formation of solid-condensed, insoluble monolayers at the air-water interface. acs.org The stability and collapse of these monolayers can lead to the formation of bilayers, with the chemical nature of the headgroup influencing the stability of the resulting bilayer. acs.org

The table below summarizes the typical phases observed in long-chain amphiphile monolayers at an air-water interface as a function of surface pressure. While this is generalized, it provides a framework for understanding the potential behavior of this compound.

| Phase | Characteristics | Typical Surface Pressure Range (mN/m) |

| Gas (G) | Molecules are far apart and move freely, behaving like a 2D gas. | Very Low |

| Liquid Expanded (LE) | Molecules are closer together but still disordered and fluid. | Low to Intermediate |

| Liquid Condensed (LC) | Molecules are more ordered and tilted, with less compressibility. | Intermediate to High |

| Solid (S) | Molecules are tightly packed in a crystalline-like, ordered state. | High |

The crystallization of lipids involves the initial step of nucleation followed by crystal growth. This process is driven by factors such as supercooling. nih.gov Nucleation can be homogeneous, occurring in a pure lipid system, or heterogeneous, initiated by external particles. nih.gov The presence of minor components can either hinder or promote nucleation and crystal growth. nih.gov

In organized systems like monolayers, the nucleation of crystals can be influenced by the molecular packing and orientation at the interface. Studies on the crystallization of mixed surfactant systems at the air-water interface have shown that chain length compatibility and molecular ratio can significantly affect the two-dimensional crystallization process. arxiv.org For instance, in a binary mixture, a specific molecular ratio can lead to minimal area per molecule and maximum crystallization due to augmented stability from hexagonal closed packing. arxiv.org

While direct studies on the crystal nucleation of this compound in monolayers are limited, research on glycine crystallization on self-assembled monolayers demonstrates that the functional groups at the interface can guide nucleation and crystal growth through molecular recognition. researchgate.net The chain length of molecules has also been shown to affect nucleation, with longer chains generally leading to a longer induction time for nucleation. acs.org For wax esters, it has been noted that those with relatively shorter chain lengths can act as seeding agents, while those with longer chains can serve as nucleation sites for heterogeneous nucleation. nih.gov

Molecular Interactions and Phase Behavior Studies

Understanding the molecular interactions and phase behavior of this compound is essential for predicting its properties in various environments, including advanced solvent systems.

Supercritical carbon dioxide (scCO2) has emerged as a green solvent for the extraction of natural products, including waxes. mdpi.com The solubility of compounds in scCO2 is dependent on the fluid's density, which can be manipulated by altering temperature and pressure. mdpi.com Thermodynamic models are crucial for predicting and correlating the solubility of solutes in supercritical fluids.

The table below outlines common thermodynamic models used for correlating the solubility of solids in supercritical fluids.

| Model Type | Examples | Key Principles |

| Equation of State (EoS) Models | Peng-Robinson, Soave-Redlich-Kwong | Relate pressure, volume, and temperature of a substance. Mixing rules are used for mixtures. |

| Density-Based Models | Chrastil, Kumar and Johnston | Correlate solubility with the density of the supercritical fluid and temperature. |

| Solution Theory Models | Regular Solution Theory | Based on the concept of an ideal solution with corrections for non-ideal behavior. |

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for investigating the structure, dynamics, and interactions of molecules at an atomic level. These methods can provide insights into the preferred conformations of this compound and its behavior in different environments.

MD simulations have been employed to study the interfacial behavior of long-chain fatty acids, revealing how they arrange themselves in monolayers to maximize hydrophobic interactions and hydrogen bonding. nih.gov Such simulations can also shed light on the effect of surfactant conformation on the properties of reverse micelles. researchgate.net For long-chain esters, the conformation, particularly the geometry of the molecule (e.g., linear vs. T-shaped), has a significant impact on physical properties like melting temperature. nih.gov Energy-minimized models can help visualize these conformations and explain experimental observations. nih.gov

While specific MD simulations for this compound were not found, simulations of similar systems, such as octanoylated hyaluronic acid interacting with liposomes, demonstrate how the octyl chains can insert into lipid bilayers, influencing the stability and properties of the assembly. nih.gov The table below summarizes key parameters that can be obtained from MD simulations of long-chain esters.

| Parameter | Information Provided |

| Radial Distribution Function | Describes the probability of finding a particle at a certain distance from a reference particle, indicating local structure. |

| Order Parameters | Quantify the degree of orientational order of the alkyl chains. |

| Diffusion Coefficient | Measures the rate of translational motion of molecules. |

| Potential of Mean Force | Describes the free energy profile of a molecule along a specific reaction coordinate, such as moving through an interface. |

Theoretical and Computational Chemistry Perspectives

Theoretical and computational chemistry offer valuable tools for understanding the fundamental properties of molecules like this compound. Density functional theory (DFT) is one such method that has been used to elucidate the adsorption mechanisms of long-chain fatty acid ethyl esters. nih.gov Through DFT calculations, it is possible to understand the nature of interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of these molecules to surfaces. nih.gov

These computational approaches can complement experimental studies by providing a molecular-level understanding of observed phenomena. For instance, in the context of crystal nucleation, computational methodologies are contributing to a more detailed understanding of the molecular mechanisms by which molecules self-assemble to form nuclei and grow into macroscopic crystals. nih.gov

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) offers a powerful lens to examine the intrinsic properties of molecules like this compound, which are governed by the behavior of their electrons. For large molecules, Density Functional Theory (DFT) is a commonly employed method due to its balance of computational cost and accuracy. asme.orgnih.gov

Electronic Structure: The electronic structure of an ester is crucial in determining its stability and reactivity. QM calculations can elucidate the distribution of electron density, identify regions susceptible to nucleophilic or electrophilic attack, and calculate key molecular orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For a long-chain ester like this compound, the HOMO is typically localized around the ester group, specifically the oxygen atoms, while the LUMO is often centered on the carbonyl carbon-oxygen double bond. researchgate.net This distribution is fundamental to understanding reactions such as hydrolysis.

Reactivity: The reactivity of esters can be computationally explored by mapping potential energy surfaces for various reactions. For instance, the mechanism of hydrolysis, a key reaction for esters, can be modeled to determine activation energies and identify transition states. researchgate.net Computational studies on similar long-chain esters have shown that the long alkyl chains can influence the steric accessibility of the reactive ester group. researchgate.net Furthermore, QM methods are used to investigate the initial steps of oxidation, which often involve the abstraction of a hydrogen atom to form a radical, a process critical to understanding the material's degradation. asme.orgmdpi.com

Below is an illustrative table of the type of data that quantum mechanical calculations could provide for a representative long-chain ester, which would be analogous to this compound.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to oxidation. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons, important in reduction reactions. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap generally implies higher kinetic stability. |

| Dipole Moment | 1.9 D | Influences intermolecular interactions and solubility. |

| Activation Energy (Hydrolysis) | 25 kcal/mol | The energy barrier that must be overcome for the hydrolysis reaction to occur. |

Molecular Dynamics Simulations for Bulk and Interfacial Properties

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This approach is exceptionally well-suited for investigating the collective behavior of molecules like this compound in condensed phases (bulk) and at the boundaries between different phases (interfaces). researchgate.netresearchgate.netacs.orgnih.govwisdomlib.orgresearchgate.netplu.mxrsc.org

Bulk Properties: In the bulk liquid or solid phase, this compound molecules will interact with each other through non-covalent forces, primarily van der Waals interactions between the long alkyl chains. MD simulations can predict how these molecules pack together, influencing properties like density, viscosity, and diffusion coefficients. By simulating the system at different temperatures, one can observe phase transitions, such as melting or crystallization. The long, flexible chains of this compound would be expected to exhibit significant conformational freedom, and MD simulations can quantify this by analyzing dihedral angle distributions. In the solid state, these simulations can reveal the crystalline arrangement, which is likely to be a lamellar structure with interdigitated alkyl chains.

Interfacial Properties: When this compound is at an interface, for example, between oil and water or air and water, its amphiphilic nature, though weak, becomes important. The ester group provides a slight polar character, while the two long alkyl chains are strongly nonpolar. MD simulations can model how these molecules orient themselves at an interface, with the ester group likely having some affinity for a more polar phase. This orientation and molecular packing determine key interfacial properties such as interfacial tension. researchgate.net For systems like emulsions, MD simulations can provide insights into the stability of droplets and the role of surfactants. researchgate.net

An illustrative data table from a hypothetical MD simulation of a long-chain wax ester system is presented below.

| Property | Simulated Value (Illustrative) | Description |

| Density (liquid, at 350 K) | 0.85 g/cm³ | The mass per unit volume of the bulk liquid phase. |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁶ cm²/s | A measure of the translational mobility of individual molecules in the liquid. |

| Interfacial Tension (vs. Water) | 45 mN/m | The energy required to increase the surface area between the ester and water. |

| Order Parameter (S) of Alkyl Chains | 0.7 (in solid phase) | A measure of the alignment of the alkyl chains in a crystalline or ordered state. |

Predictive Modeling of Molecular Interactions and Phase Transitions

Predictive modeling, often utilizing thermodynamic models, aims to forecast the macroscopic properties of substances based on their molecular structure. These models are particularly useful for understanding and predicting the phase behavior of complex molecules and their mixtures without the need for extensive experimentation. researchgate.netdoi.orgresearchgate.net

Phase Transitions: The melting and boiling points of long-chain esters are strongly correlated with their molecular weight. Predictive models, such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model, can be used to predict phase equilibria, including solid-liquid and vapor-liquid equilibria. doi.orgresearchgate.net These models are capable of predicting how the phase transition temperatures of this compound would be affected by the presence of other compounds in a mixture. For instance, in a mixture with other lipids, a depression of the melting point is often observed, which can be quantitatively predicted. nih.gov Such models have been successfully applied to predict the cloud points of biodiesel, which is composed of fatty acid methyl esters. doi.orgresearchgate.net

The following is an illustrative table of predicted thermodynamic properties for a long-chain ester, which would be analogous to this compound, using a group-contribution model.

| Property | Predicted Value (Illustrative) | Method of Prediction |

| Melting Point | ~70 °C | Correlation with chain length and molecular weight. |

| Boiling Point (at 1 atm) | > 450 °C (decomposes) | Extrapolation from vapor pressure data of smaller esters. |

| Enthalpy of Fusion | ~100 kJ/mol | Estimated based on chain length and crystal structure. |

| Critical Micelle Concentration (in water) | Not applicable (insoluble) | Predicted based on hydrophobicity. |

Biochemical and Ecological Research Dimensions of Octyl Docosanoate

Biochemical Pathway Elucidation and Enzymatic Transformations

The study of wax esters like octyl docosanoate provides valuable insights into lipid biochemistry, particularly the enzymatic processes of synthesis and degradation.

While specific research singling out this compound as a model substrate is not extensively documented, long-chain wax esters as a class are pivotal in lipid metabolism research. They serve as substrates for a range of lipolytic enzymes, including lipases and carboxylesterases, which catalyze the hydrolysis of their ester bonds. wikipedia.org The study of such reactions helps elucidate the substrate specificity and reaction kinetics of these enzymes. For instance, research on various bacterial wax ester synthases reveals their broad substrate range, which is of interest for biotechnological applications aimed at producing specific wax esters. nih.govnih.gov The synthesis of octyl octanoate, a similar but shorter wax ester, has been studied using lipases from various microbial sources to optimize production, demonstrating how these compounds are used to probe enzyme activity and reaction conditions. nih.govresearchgate.net Enzymes involved in the biosynthesis of wax esters, such as fatty acyl-CoA reductases (FARs) and wax synthases (WS), are also a key area of research where long-chain esters are the products of interest. nih.govoup.comnih.govnih.gov

The primary mechanism for the breakdown of this compound is enzymatic hydrolysis, a reaction catalyzed by lipases and esterases. wikipedia.orgnih.gov Lipases, in particular, are noted for their efficacy in hydrolyzing long-chain esters, making them relevant for the degradation of a large molecule like this compound. nih.govfrontiersin.org The enzymatic reaction involves the cleavage of the carboxylic ester bond that links the docosanoic acid and octanol (B41247) moieties, releasing the constituent fatty acid and fatty alcohol. oup.com This process is fundamental to the metabolism of wax esters stored as energy reserves in various organisms. researchgate.net The enzymes responsible for this hydrolysis, known as wax ester hydrolases or carboxylesterases, are a subject of ongoing study to understand their structure, function, and substrate preferences. wikipedia.org

Table 1: Key Enzymes in Wax Ester Metabolism

A summary of enzymes involved in the synthesis and hydrolysis of wax esters like this compound.

| Enzyme Class | Specific Enzyme Example | Function | Typical Source Organisms |

|---|---|---|---|

| Lipase (B570770) / Esterase | Wax Ester Hydrolase, Carboxylesterase | Hydrolysis (cleavage) of the ester bond, breaking down the wax ester into a fatty acid and a fatty alcohol. wikipedia.orgnih.gov | Bacteria (Bacillus licheniformis), Fungi (Rhizopus arrhizus), Mammals. nih.govopenmicrobiologyjournal.com |

| Wax Synthase (WS) | Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) | Synthesis (formation) of the ester bond by combining a fatty acyl-CoA with a fatty alcohol. nih.govoup.com | Bacteria (Acinetobacter baylyi, Marinobacter aquaeolei), Plants (Simmondsia chinensis), Mammals. nih.govnih.gov |

| Fatty Acyl Reductase (FAR) | Fatty Acyl-CoA Reductase | Produces the fatty alcohol substrate required for wax ester synthesis by reducing a fatty acyl-CoA. nih.govoup.com | Plants, Mammals, Bacteria. nih.gov |

Role in Plant Biochemistry and Chemical Ecology

In the natural world, this compound's properties are most relevant in the context of plant life, where it functions as a component of the protective outer layer.

The aerial surfaces of terrestrial plants are covered by a cuticle, a lipophilic layer whose primary function is to act as a barrier against uncontrolled water loss and other environmental stresses. oup.comoup.com This cuticle is composed of a cutin polymer matrix impregnated with and covered by cuticular waxes. nih.gov These waxes are a complex mixture of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, ketones, and wax esters like this compound. oup.commdpi.com

The composition and structure of the cuticular wax layer directly determine the cuticle's permeability. oup.comresearchgate.net Long-chain, saturated wax esters contribute to the formation of a highly ordered, crystalline or semi-crystalline barrier that is very effective at preventing non-stomatal water loss. oup.comnih.gov The presence of these hydrophobic compounds is crucial for plant survival in terrestrial environments. oup.com Research using Arabidopsis mutants with altered wax compositions has demonstrated that changes in the amount or type of wax components, such as alkanes and alcohols, significantly impact the plant's resistance to dehydration and cold stress. mdpi.com As a very-long-chain saturated ester, this compound would contribute to the structural integrity and low permeability of this essential protective layer.

Table 2: Common Components of Plant Cuticular Wax

A list of the major chemical classes found in the protective wax layer of plants.

| Chemical Class | General Carbon Chain Length | Role in Cuticle |

|---|---|---|

| n-Alkanes | C21 - C35 | Major component, provides hydrophobicity and is critical for drought resistance. mdpi.com |

| Primary Alcohols | C22 - C34 | Contribute to the intracuticular wax layer and overall barrier function. oup.com |

| Fatty Acids | C16 - C34 | Precursors to other wax components and contribute to the overall lipid matrix. nih.gov |

| Wax Esters | C34 - C62 | Formed from fatty acids and alcohols; enhance the structural integrity and impermeability of the wax layer. mdpi.comnih.gov |

| Aldehydes | C22 - C32 | Intermediates in alkane biosynthesis and components of the wax mixture. mdpi.com |

| Ketones | C23 - C33 | Contribute to the chemical diversity and physical properties of the wax. mdpi.com |

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. semanticscholar.org Research into plant allelochemicals has identified a wide variety of secondary metabolites, such as phenolics, terpenoids, and certain fatty acids, that exhibit these properties. frontiersin.orgmdpi.comnih.gov However, a review of the available literature indicates a lack of specific studies investigating this compound for allelopathic activity. The focus of allelopathy research has been on different classes of compounds. frontiersin.orgresearchgate.net

Similarly, there is a scarcity of direct research on the specific bioactivity or toxicity of this compound in aquatic ecosystems. The environmental risk of chemicals in aquatic environments is often predicted using Quantitative Structure-Activity Relationship (QSAR) models, which rely on physicochemical properties like the octanol-water partition coefficient (log Kow). epa.govnih.govnih.gov For large, hydrophobic molecules like this compound, low water solubility is a key factor that limits their bioavailability and, consequently, their potential for acute toxicity to aquatic organisms. nih.gov The constituent fatty acid, docosanoic acid, is noted for its low water solubility and is considered to pose a low potential risk to the environment due to low toxicity to aquatic organisms. oecd.org

Biodegradation and Environmental Fate Studies

The environmental persistence of this compound is primarily dictated by its susceptibility to microbial degradation. As a naturally derived wax ester, it is expected to be biodegradable. The process begins with the enzymatic breakdown of the molecule by microorganisms. nih.govfrontiersin.org

The initial and most critical step in the biodegradation of this compound is the hydrolysis of its ester bond, a reaction catalyzed by extracellular lipases and esterases secreted by bacteria and fungi. nih.govfrontiersin.org This breaks the compound down into its constituent parts: 1-octanol (B28484) and docosanoic acid.

Following hydrolysis, these two smaller molecules are assimilated by microorganisms and enter common metabolic pathways.

1-Octanol , a medium-chain fatty alcohol, can be oxidized by alcohol dehydrogenases to octanoic acid.

Docosanoic acid (behenic acid), a very-long-chain saturated fatty acid, along with the octanoic acid derived from the alcohol portion, can be degraded through the β-oxidation pathway. researchgate.net This process sequentially shortens the fatty acid chains, producing acetyl-CoA, which then enters the citric acid cycle to generate energy for the cell.

Studies on the biodegradation of paraffin (B1166041) wax, which contains a mixture of long-chain alkanes and esters, show that various bacteria, such as species of Geobacillus and Acinetobacter, are capable of degrading these compounds. researchgate.netresearchgate.netgoogle.com These organisms produce the necessary degradative enzymes, including lipases and esterases, to break down the wax components. frontiersin.orgresearchgate.net Given its structure, this compound is expected to be readily metabolized by microbial communities in soil and aquatic environments, leading to its complete mineralization to carbon dioxide and water. Docosanoic acid itself is considered to be inherently biodegradable. oecd.org

Microbial Degradation Pathways of Long-Chain Esters

The microbial degradation of long-chain esters, such as this compound, is a critical process in the biogeochemical cycling of lipids. This breakdown is primarily a two-step process initiated by enzymatic hydrolysis, followed by the catabolism of the constituent fatty acid and fatty alcohol.

The initial and rate-limiting step in the degradation of this compound is the cleavage of the ester bond. This reaction is catalyzed by extracellular hydrolases, specifically carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). While both enzyme classes act on ester bonds, lipases are generally more efficient at hydrolyzing esters with long-chain fatty acids, like docosanoic acid. These enzymes exhibit interfacial activation, meaning their catalytic activity significantly increases at the oil-water interface where the insoluble wax ester accumulates. This hydrolysis yields docosanoic acid (a C22 saturated fatty acid) and 1-octanol (a C8 primary alcohol).

Degradation of Docosanoic Acid: Following hydrolysis, the released docosanoic acid is transported into the microbial cell. Its degradation proceeds through the well-established β-oxidation pathway. This cyclical pathway involves four key enzymatic reactions that sequentially shorten the fatty acid chain by two carbons during each cycle, producing acetyl-CoA.

Activation: Before entering the β-oxidation spiral, docosanoic acid is activated to its coenzyme A (CoA) thioester, docosanoyl-CoA, by a long-chain acyl-CoA synthetase.

β-Oxidation Cycle:

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which then enter the citric acid cycle for complete oxidation to CO2 and H2O, generating cellular energy.

Degradation of 1-Octanol: The 1-octanol component is catabolized through successive oxidation reactions. The pathway typically involves:

Oxidation to Aldehyde: Alcohol dehydrogenase oxidizes 1-octanol to octanal (B89490).

Oxidation to Fatty Acid: Aldehyde dehydrogenase converts octanal to octanoic acid.

Activation and β-Oxidation: Octanoic acid is then activated to octanoyl-CoA and subsequently degraded via the β-oxidation pathway to acetyl-CoA, similar to the process for docosanoic acid.

The complete mineralization of this compound by microorganisms is therefore a coordinated process involving the breakdown of both its large fatty acid and its medium-chain alcohol components.

Bioaugmentation Strategies for Environmental Remediation

Bioaugmentation, the introduction of specific microorganisms or microbial consortia to enhance the degradation of pollutants, represents a promising strategy for the remediation of sites contaminated with persistent compounds like this compound. Given the slow natural attenuation of such long-chain esters, bioaugmentation can accelerate the cleanup process by introducing specialized microbes at high concentrations.

Selection of Microorganisms: The success of bioaugmentation hinges on the selection of appropriate microorganisms. Effective candidates for degrading this compound would include bacteria and fungi known to produce potent extracellular lipases and esterases. Genera such as Pseudomonas, Bacillus, Rhodococcus, and Acinetobacter are well-documented for their ability to degrade various hydrocarbons and lipids and are considered strong candidates. researchgate.net These microbes not only possess the necessary enzymatic machinery but are often robust and adaptable to various environmental conditions.

Single vs. Consortial Inoculants: While single, highly efficient strains can be used, microbial consortia often exhibit superior performance in complex environmental matrices. A consortium can provide a wider range of enzymatic capabilities and metabolic interactions, leading to more complete degradation of the target compound and its intermediates. For instance, one species might excel at the initial hydrolysis of the wax ester, while others are more efficient at degrading the resulting fatty acid and alcohol. This metabolic cooperation can prevent the accumulation of potentially inhibitory intermediates.

Approaches to Developing Inocula:

Enrichment ("Top-Down" Approach): This involves collecting samples from a contaminated site or a similar environment and enriching for microorganisms that can utilize this compound as a sole carbon source. This method selects for naturally adapted and potentially synergistic communities.

Synthetic Consortia ("Bottom-Up" Approach): This strategy involves combining well-characterized microbial strains with complementary metabolic functions to create a designed consortium. For example, a consortium could be constructed using a known lipase-producing strain, a strain efficient in long-chain fatty acid β-oxidation, and another specialized in alcohol degradation. This approach allows for a more controlled and potentially more efficient degradation process. Studies have shown the effectiveness of synthetic consortia in degrading complex pollutants like mixed phthalate (B1215562) esters.

The following table outlines key research findings relevant to bioaugmentation for long-chain ester remediation.

| Study Focus | Microorganism(s)/Consortium | Key Findings | Relevance to this compound |

|---|---|---|---|

| Paraffin Wax Degradation | Geobacillus, Pseudomonas, Acinetobacter | Thermophilic strains achieved over 70% degradation of crude oil wax (C37-C40 alkanes) within 3 days, mediated by lipases and esterases. | Demonstrates microbial capability to degrade very long-chain lipids, analogous to the docosanoyl moiety. |

| Mixed Phthalate Ester Degradation | Synthetic consortium: Glutamicibacter sp., Cupriavidus sp., Gordonia sp. | The consortium efficiently degraded both short-chain and long-chain phthalate esters (including di-n-octyl phthalate) in both liquid media and soil. | Provides a successful model for using a synthetic consortium to degrade complex, long-chain esters. |

| Lipid-Rich Wastewater Treatment | Lipid Degrading Microbe Consortium (LDMC) | The consortium showed high degradation efficiency (>93%) for high concentrations of oil and facilitated the enrichment of functional genes related to lipid biodegradation. | Highlights the efficacy of consortia in treating high concentrations of lipidic waste, applicable to spills or industrial discharges of wax esters. |

For successful implementation, bioaugmentation strategies must also consider factors such as inoculum survival, dispersal in the environment, and competition with indigenous microorganisms. Pre-adaptation of the inoculum to site-specific conditions and the co-application of nutrients (biostimulation) can enhance the efficacy of the introduced microbes.

Advanced Materials Science and Engineering Research Featuring Octyl Docosanoate

Research into Bio-based Lubricants and Functional Fluids

The shift away from petroleum-based products has spurred significant research into biodegradable and renewable lubricants. researchgate.net Vegetable oils and their ester derivatives are at the forefront of this transition due to their excellent lubricity, high viscosity index, and low volatility. researchgate.netengineeringscience.rs Octyl docosanoate, as a wax ester, is being investigated as a potential high-performance biolubricant base stock or additive.

Research in this area focuses on synthesizing esters with optimized properties for lubrication. The synthesis of esters from vegetable oil feedstocks can be tailored to enhance specific characteristics, such as low-temperature performance and oxidative stability. mdpi.comukm.my For instance, the esterification of long-chain fatty acids with alcohols like octanol (B41247) can produce molecules with desirable tribological properties. ukm.my The polar ester group in the molecule allows it to adsorb onto metal surfaces, forming a protective film that reduces friction and wear, a key characteristic of boundary lubricants. ukm.myukm.my

Key performance indicators for lubricants include the viscosity index (VI), pour point (PP), and flash point. A high VI indicates a smaller change in viscosity with temperature, which is crucial for applications experiencing a wide temperature range. researchgate.net Research on similar long-chain esters has demonstrated the potential to achieve very high viscosity indices, sometimes exceeding 160. mdpi.com The long, saturated alkyl chains of this compound contribute to a higher viscosity and flash point, while the specific branching and structure influence its pour point, a measure of its low-temperature fluidity. ukm.myresearchgate.net The development of such bio-based esters is a critical step toward creating fully biodegradable functional fluids that minimize environmental impact without compromising performance. researchgate.net

| Property | Description | Significance in Bio-Lubricants |

|---|---|---|

| Viscosity Index (VI) | An empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil. | A high VI is desirable, indicating greater viscosity stability over a broad temperature range. Esters like this compound are known to have inherently high VIs. researchgate.netukm.my |

| Pour Point | The lowest temperature at which a liquid will flow under specified conditions. | A low pour point is critical for cold-weather applications. The structure of the alcohol and fatty acid components can be modified to improve low-temperature properties. ukm.myukm.my |

| Flash Point | The lowest temperature at which vapors of a volatile material will ignite, given an ignition source. | A high flash point is important for safety in high-temperature applications. Long-chain esters generally exhibit high flash points due to their high molecular weight. researchgate.net |

| Oxidative Stability | The lubricant's resistance to degradation due to reaction with oxygen at elevated temperatures. | Poor oxidative stability is a traditional drawback of vegetable oils. Esterification to create saturated molecules like this compound significantly improves this property. ukm.my |

Development of Sustainable Polymeric Materials and Plasticizer Alternatives

In the polymer industry, there is a strong regulatory and consumer-driven push to replace traditional phthalate-based plasticizers due to health and environmental concerns. nih.govresearchgate.net This has created a demand for "green" or bio-based plasticizers that are non-toxic, biodegradable, and have low migration rates from the polymer matrix. nih.govresearchgate.net this compound represents a class of compounds, long-chain fatty acid esters, being explored as sustainable alternatives for plasticizing polymers like polyvinyl chloride (PVC). researchgate.net

Plasticizers function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg), which imparts flexibility. researchgate.netresearchgate.net The long aliphatic chains of this compound can effectively plasticize PVC, while its high molecular weight is expected to reduce migration, a critical factor for applications in food packaging, medical devices, and toys. scispace.com Research into novel, environmentally friendly plasticizers derived from sources like tung oil and soybean oil has shown that large, branched ester molecules exhibit excellent thermal stability and low leachability compared to conventional plasticizers like dioctyl phthalate (B1215562) (DOP). scispace.commdpi.com

The performance of these bio-plasticizers is evaluated based on their effect on the mechanical properties of the polymer, such as tensile strength and elongation, as well as their permanence (resistance to migration). scispace.com Studies on similar bio-based esters have demonstrated comparable or even superior performance in terms of thermal stability and migration resistance, making them viable candidates for replacing phthalates in a wide range of PVC products. scispace.commdpi.com

| Property | PVC with Conventional Plasticizer (DOP) | PVC with Bio-based Ester Plasticizer (Representative) | Significance |

|---|---|---|---|

| Glass Transition Temp (Tg) | Significantly Reduced | Effectively Reduced scispace.com | Indicates the efficiency of the plasticizer in imparting flexibility. |

| Tensile Strength | Decreased | Comparable Decrease scispace.com | Measures the force required to pull the material to its breaking point. |

| Elongation at Break | Increased | Comparable or Higher Increase | Indicates the material's flexibility and ductility. |

| Migration Loss (e.g., in hexane) | Higher | Significantly Lower scispace.com | Measures the plasticizer's permanence; lower migration is crucial for safety and product longevity. |

| Thermal Stability (Decomposition Temp) | Baseline | Often Higher scispace.com | Indicates the material's ability to withstand high processing temperatures without degrading. |

Investigation of Advanced Coatings and Surface Modification Technologies for Agricultural Applications

Advanced coatings are increasingly used in agriculture to enhance the efficiency of fertilizers, protect seeds, and improve crop protection agents. clariant.com Waxy esters like this compound have properties that make them suitable for these applications. Their inherent hydrophobicity can be used to create water-resistant films, which is beneficial for creating controlled-release fertilizers. clariant.com By coating fertilizer granules, the rate at which nutrients dissolve and are released into the soil can be slowed, preventing nutrient loss from runoff and improving uptake by plants. clariant.com

In seed coatings, these compounds can serve multiple purposes. They can act as a binder for active ingredients like fungicides or pesticides, reduce dust during handling and planting, and create a moisture barrier that can help regulate germination. google.com The use of such coatings can lead to improved flowability of seeds, preventing clumping and ensuring uniform planting. google.com

Furthermore, in adjuvant formulations for pesticides, waxes can increase the adhesion of the active ingredient to the plant leaf surface and enhance its resistance to being washed off by rain. clariant.com This improves the efficacy and longevity of the treatment, potentially reducing the total amount of pesticide needed. The bio-based and biodegradable nature of this compound makes it an attractive component for these sustainable agricultural technologies, aligning with the goal of reducing the environmental footprint of farming practices. clariant.com

Exploration in Emerging Technologies (e.g., as a component in enhanced oil recovery fluids in academic research)

Enhanced Oil Recovery (EOR) encompasses techniques used to increase the amount of crude oil that can be extracted from a reservoir after the primary and secondary recovery phases. ku.ac.ae Chemical EOR, one of the main methods, involves injecting fluids containing polymers and/or surfactants to alter the properties of the oil and the reservoir rock. ku.ac.aemdpi.com

Academic research is exploring the use of novel, bio-based compounds in EOR fluids. The primary role of surfactants in this context is to reduce the interfacial tension (IFT) between the oil and the injected water, which helps to mobilize trapped oil droplets. nih.gov this compound, with its ester functional group (polar head) and long hydrocarbon chains (nonpolar tail), has an amphiphilic character, suggesting potential as a nonionic surfactant or co-surfactant in EOR formulations.

The effectiveness of a chemical EOR flood also depends on altering the wettability of the reservoir rock from oil-wet to water-wet, which helps release oil from the rock surface. mdpi.com Surfactant formulations are designed to achieve this wettability alteration. The long alkyl chains of this compound could potentially interact with the crude oil components, while the polar ester group interacts with the injection fluid or rock surface, contributing to the complex mechanisms that improve oil displacement. While still an area of academic exploration, the use of sustainable, low-toxicity compounds like this compound in EOR fluids is an emerging field of interest, driven by the need for more environmentally benign solutions in the petroleum industry. nih.govmdpi.com

Future Directions and Emerging Research Paradigms in Octyl Docosanoate Research

The exploration of octyl docosanoate and related long-chain esters is entering a new phase, driven by advancements in computational science, sustainable chemistry, analytical techniques, and interdisciplinary collaboration. These emerging paradigms are poised to unlock novel applications and optimize production processes, paving the way for more efficient and environmentally benign uses of this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.